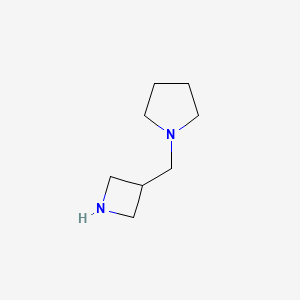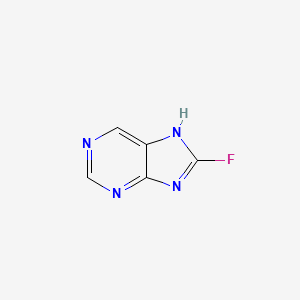
8-fluoro-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1H-purine is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1H-purine typically involves the fluorination of purine derivatives. One common method is the metalation-fluorination approach, where a purine derivative undergoes metalation followed by fluorination. For example, 3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine can be fluorinated to produce 8-fluoro-3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the protection of reactive groups and subsequent deprotection steps .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1H-purine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize this compound derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced purine compounds .
Scientific Research Applications
8-Fluoro-1H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex fluorinated purine derivatives.
Biology: Fluorinated purines are used as probes in biochemical studies to investigate enzyme mechanisms and nucleic acid interactions.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 8-fluoro-1H-purine involves its interaction with various molecular targets, including enzymes and nucleic acids. The fluorine atom can enhance the binding affinity and specificity of the compound to its targets, leading to altered biological activity. For example, fluorinated purines can inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
- 2-Fluoropurine
- 6-Fluoropurine
- 2,6-Difluoropurine
Comparison: 8-Fluoro-1H-purine is unique due to the specific position of the fluorine atom, which can result in distinct physicochemical and biological properties compared to other fluorinated purines. For instance, 6-fluoropurine has been shown to have different metabolic stability and enzyme inhibition profiles compared to this compound .
Properties
CAS No. |
20190-19-6 |
|---|---|
Molecular Formula |
C5H3FN4 |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
8-fluoro-7H-purine |
InChI |
InChI=1S/C5H3FN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |
InChI Key |
ITALHFQKCWGZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
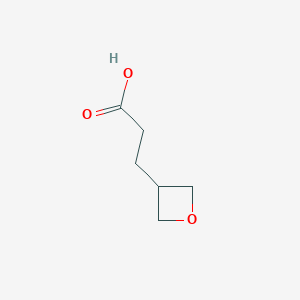

![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
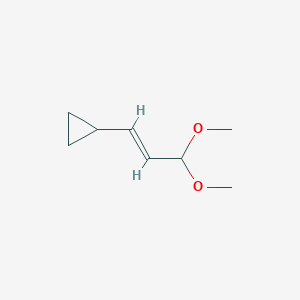
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
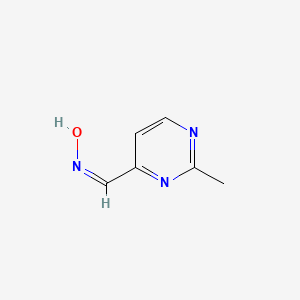
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
